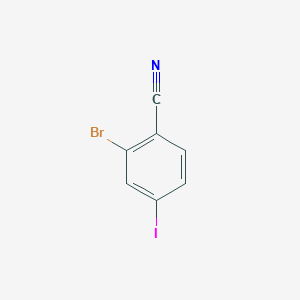
2-Bromo-4-yodobencetonitrilo
Descripción general
Descripción
2-Bromo-4-iodobenzonitrile is an organic compound with the molecular formula C₇H₃BrIN. It is a halogenated benzonitrile derivative, characterized by the presence of both bromine and iodine atoms on the benzene ring, along with a nitrile group. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
2-Bromo-4-iodobenzonitrile is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules through cross-coupling reactions.
Biology: It is used in the development of bioactive molecules and pharmaceuticals, where its halogenated structure can enhance biological activity.
Medicine: Research into potential therapeutic agents often involves this compound due to its ability to form diverse chemical structures.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-4-iodobenzonitrile can be synthesized through several methods. One common approach involves the halogenation of benzonitrile derivatives. For instance, starting with 4-iodobenzonitrile, bromination can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires a solvent such as acetonitrile and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-4-iodobenzonitrile may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high-quality product suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH₄) in ether solvents.
Major Products
Substitution: Formation of substituted benzonitriles.
Coupling: Formation of biaryl compounds.
Reduction: Formation of benzylamines.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-iodobenzonitrile in chemical reactions involves the activation of the halogen atoms and the nitrile group. The halogen atoms can undergo oxidative addition with transition metal catalysts, facilitating cross-coupling reactions. The nitrile group can participate in nucleophilic addition or reduction reactions, leading to the formation of various functional groups. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
2-Bromo-4-iodobenzonitrile can be compared with other halogenated benzonitriles, such as:
2-Bromo-4-chlorobenzonitrile: Similar in structure but with chlorine instead of iodine, affecting its reactivity and applications.
2-Iodo-4-fluorobenzonitrile: Fluorine substitution alters the electronic properties and reactivity.
4-Bromo-2-iodobenzonitrile: Positional isomer with different reactivity due to the arrangement of halogen atoms.
The uniqueness of 2-Bromo-4-iodobenzonitrile lies in its specific halogenation pattern, which provides distinct reactivity and versatility in synthetic applications.
Propiedades
IUPAC Name |
2-bromo-4-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJPGCHHLIOAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


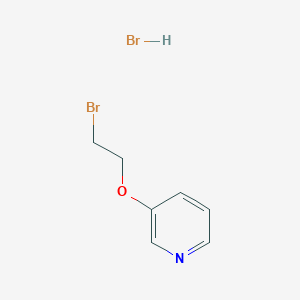
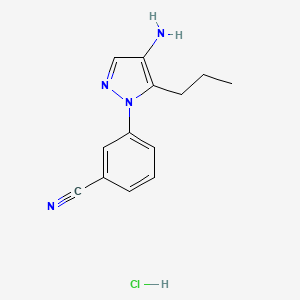
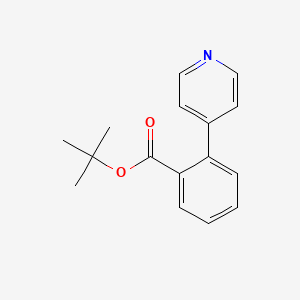
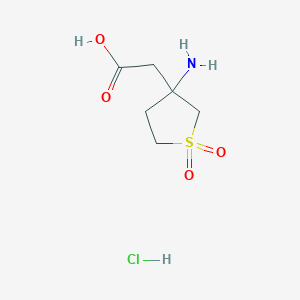

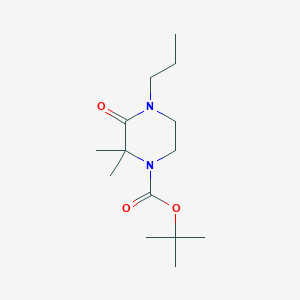
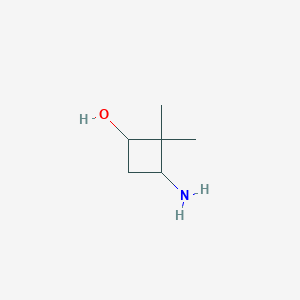
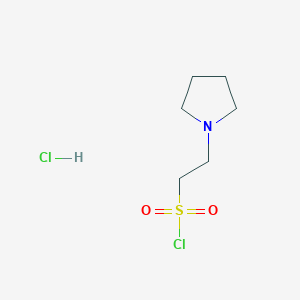



![[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride](/img/structure/B1379478.png)
![2-Azaspiro[3.4]octane hydrochloride](/img/structure/B1379480.png)
![4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride](/img/structure/B1379481.png)
